molecular formula C17H27Cl2N3O B2819148 1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1216963-45-9

1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2819148
CAS No.: 1216963-45-9
M. Wt: 360.32
InChI Key: JOALNQGAWWRZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride, also known as DPI, is a chemical compound that has been widely used in scientific research. This compound is a selective inhibitor of protein kinase C (PKC), which is an important enzyme involved in many cellular processes, including cell growth, differentiation, and apoptosis. DPI has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying PKC signaling pathways and their role in various diseases.

Scientific Research Applications

Metabolism and Mutagenicity Studies

A study on a compound with a piperazinyl indazole motif, closely related to the compound of interest, investigated its mutagenic effects on Salmonella typhimurium TA98 when processed by rat liver S9. This compound underwent a P450-mediated N-deindazolation as a predominant metabolic pathway. This study highlighted the crucial role of metabolism in the mutagenicity of such compounds, speculating that the N-deindazolation proceeds via an oxaziridine intermediate, potentially contributing to mutagenicity and P450 3A inactivation (Chen et al., 2006).

Polymer Synthesis

Another research area is the synthesis of polyamides containing various compounds. A study synthesized polyamides using diamines such as piperazine, with these polyamides displaying solubility in certain solvents like DMSO, formic acid, and water. These polyamides, with their specific solubility properties, can be of significant interest in material science and chemistry (Hattori & Kinoshita, 1979).

Antitussive Properties

In pharmacological research, compounds structurally similar to 1-(2,3-dimethyl-1H-indol-1-yl)-3-(piperazin-1-yl)propan-2-ol dihydrochloride have been studied for their antitussive properties. A compound named RU 20201, an antitussive with a potency comparable to codeine but without the typical CNS effects or respiratory depression, was studied. This highlights the potential of such compounds in therapeutic applications (Pickering & James, 1979).

Properties

IUPAC Name

1-(2,3-dimethylindol-1-yl)-3-piperazin-1-ylpropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O.2ClH/c1-13-14(2)20(17-6-4-3-5-16(13)17)12-15(21)11-19-9-7-18-8-10-19;;/h3-6,15,18,21H,7-12H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOALNQGAWWRZTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)CC(CN3CCNCC3)O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.